5-Bromo-2-hydroxy-3-nitrobenzonitrile chemical structure and molecular weight
5-Bromo-2-hydroxy-3-nitrobenzonitrile chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-hydroxy-3-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its multifaceted structure, featuring a benzonitrile core functionalized with a bromine atom, a hydroxyl group, and a nitro group, presents a unique electronic and steric profile. This guide provides a comprehensive overview of its chemical structure, molecular weight, a plausible synthetic route, and its potential applications, particularly in the realm of drug discovery. The strategic placement of these functional groups offers multiple avenues for further chemical modification, making it a valuable building block for the synthesis of more complex molecules and potential pharmaceutical agents.
Chemical Structure and Molecular Properties
5-Bromo-2-hydroxy-3-nitrobenzonitrile is characterized by a benzene ring substituted at positions 1, 2, 3, and 5. The nitrile group (-C≡N) is located at position 1, the hydroxyl group (-OH) at position 2, the nitro group (-NO₂) at position 3, and the bromine atom (-Br) at position 5.
The presence of the electron-withdrawing nitro and nitrile groups, along with the hydroxyl and bromo substituents, significantly influences the electron density distribution of the aromatic ring, impacting its reactivity and potential biological interactions.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-2-hydroxy-3-nitrobenzonitrile | N/A |
| CAS Number | 862728-34-5 | [1] |
| Molecular Formula | C₇H₃BrN₂O₃ | [1] |
| Molecular Weight | 243.01 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1[O-])O)Br)C#N | N/A |
| InChI Key | N/A | N/A |
Synthesis and Purification
While specific literature detailing the synthesis of 5-Bromo-2-hydroxy-3-nitrobenzonitrile is limited, a chemically sound and logical approach involves the electrophilic nitration of the readily available precursor, 5-Bromo-2-hydroxybenzonitrile. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the position ortho to the hydroxyl group (position 3) is available for nitration.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from p-bromophenol, as illustrated in the following workflow diagram.
Caption: Proposed two-step synthesis of 5-Bromo-2-hydroxy-3-nitrobenzonitrile.
Experimental Protocol: Nitration of 5-Bromo-2-hydroxybenzonitrile
This protocol is a representative method based on standard nitration procedures for phenolic compounds.
Materials:
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5-Bromo-2-hydroxybenzonitrile
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Distilled Water
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Thermometer
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Buchner funnel and flask
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Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5-Bromo-2-hydroxybenzonitrile in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature is maintained below 10 °C.
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After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.
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Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 5-Bromo-2-hydroxy-3-nitrobenzonitrile.
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Dry the purified product under vacuum.
Potential Applications in Drug Discovery and Chemical Synthesis
The unique combination of functional groups in 5-Bromo-2-hydroxy-3-nitrobenzonitrile makes it a promising scaffold for the development of novel therapeutic agents and a versatile intermediate in organic synthesis.
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Role of the Nitrile Group: The nitrile group is a common pharmacophore in many approved drugs. It can act as a hydrogen bond acceptor and its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring, potentially enhancing binding affinity to biological targets. Substituted benzonitriles have been investigated as inhibitors of various enzymes.
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Influence of the Nitro Group: The nitro group is also a key functional group in several pharmaceuticals. It is a strong electron-withdrawing group and can participate in hydrogen bonding. In drug design, the nitro group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Furthermore, nitroaromatic compounds are known to be activated under hypoxic conditions, a characteristic of solid tumors, making them candidates for hypoxia-activated prodrugs in cancer therapy.
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Synthetic Intermediate: The bromine atom on the aromatic ring serves as a convenient handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The hydroxyl group can be alkylated or acylated, and the nitro group can be reduced to an amine, which can then be further modified. This versatility makes 5-Bromo-2-hydroxy-3-nitrobenzonitrile a valuable starting material for creating libraries of compounds for high-throughput screening.
Safety and Handling
Due to the limited availability of specific safety data for 5-Bromo-2-hydroxy-3-nitrobenzonitrile, a cautious approach based on the known hazards of structurally related aromatic nitro compounds is imperative. Aromatic nitro compounds are generally considered toxic and should be handled with appropriate personal protective equipment (PPE).
General Hazards:
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Toxicity: Aromatic nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin. They can cause methemoglobinemia, leading to cyanosis.
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Irritation: The compound may cause skin and eye irritation.
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Mutagenicity and Carcinogenicity: Many nitroaromatic compounds are suspected or known mutagens and carcinogens.
Recommended Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.
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Avoid inhalation of dust and vapors.
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Prevent contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations.
References
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
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International Labour Organization. (2011). Nitrocompounds, Aromatic. In Encyclopaedia of Occupational Health and Safety. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Nitrobenzene. [Link]
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Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1466-1494. [Link]
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Al-Hussain, S. A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]
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González-Vera, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]
